2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-dichlorophenoxy)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)acetamide, commonly known as Dicamba, is a selective herbicide used for controlling broadleaf weeds in various agricultural crops. It was first introduced in the 1960s and has since been widely used due to its effectiveness in controlling weeds. Dicamba is a member of the benzoic acid herbicides family, which also includes 2,4-D and MCPA.

Mecanismo De Acción

Dicamba works by disrupting the normal growth and development of the plant by mimicking the natural plant hormone auxin. It binds to specific receptors in the plant, leading to uncontrolled growth, twisting, and curling of the leaves, and eventual death of the plant.

Biochemical and Physiological Effects:

Dicamba has been shown to have various biochemical and physiological effects on plants, including changes in gene expression, protein synthesis, and membrane permeability. It also affects the photosynthetic process in plants, leading to reduced growth and eventual death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Dicamba has several advantages for lab experiments, including its selectivity for broadleaf weeds, low toxicity to mammals, and ease of application. However, it also has some limitations, including its persistence in the environment, potential for off-target movement, and potential for resistance development in weeds.

Direcciones Futuras

There are several future directions for research on Dicamba, including the development of new formulations and application methods to reduce off-target movement, the study of its effects on non-target organisms, and the development of new herbicides with different modes of action to reduce the potential for resistance development in weeds.

Conclusion:

Dicamba is a selective herbicide widely used for controlling broadleaf weeds in various agricultural crops. It works by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual death of the plant. Dicamba has several advantages for lab experiments, but also has some limitations, including its potential for off-target movement and resistance development. There are several future directions for research on Dicamba, including the development of new formulations and application methods to reduce off-target movement and the study of its effects on non-target organisms.

Métodos De Síntesis

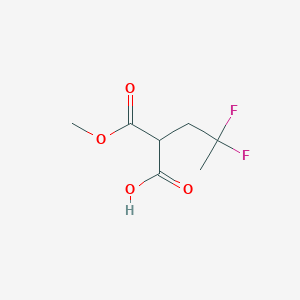

Dicamba can be synthesized through several methods, including the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenoxyacetic acid, which is then reacted with 2-(2-hydroxyethoxy)ethylamine and thiophene-3-carboxylic acid to form Dicamba. The chemical structure of Dicamba is shown below:

Aplicaciones Científicas De Investigación

Dicamba has been extensively studied for its herbicidal properties and has been shown to be effective in controlling various broadleaf weeds in different crops, including soybeans, cotton, and corn. It works by disrupting the growth of the plant by mimicking the natural plant hormone auxin, which leads to uncontrolled growth and eventual death of the plant.

Propiedades

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO4S/c17-12-1-2-14(13(18)7-12)23-9-16(21)19-8-15(22-5-4-20)11-3-6-24-10-11/h1-3,6-7,10,15,20H,4-5,8-9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIYPVUYJHRJFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCC(C2=CSC=C2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2476491.png)

![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2476492.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2476496.png)

![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2476497.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2476500.png)

![[6-(3-Fluorophenoxy)pyridin-3-yl]methanamine](/img/structure/B2476501.png)

![2-[2-[2-[4-[2-(2-Aminoethoxy)ethyl]piperazin-1-yl]ethylamino]ethoxy]ethanamine](/img/structure/B2476502.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2476503.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2476506.png)

![3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2476508.png)

![N-(2-Methylphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2476511.png)